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Compound of Interest

Compound Name: 4-(Chloromethyl)-2-methylpyridine

CAS No.: 75523-42-1

Cat. No.: B033498 Get Quote

Executive Summary & Structural Context
4-(Chloromethyl)-2-methylpyridine is a 2,4-disubstituted pyridine derivative. It serves as a

highly reactive electrophile due to the benzylic-like nature of the chloromethyl group at the 4-

position.

Chemical Formula:

[1]

Molecular Weight: 141.60 g/mol

Stability Warning: The free base is unstable and prone to self-polymerization (intermolecular

N-alkylation). It is typically stored as the hydrochloride salt (

) and neutralized immediately prior to use.

Applications: Synthesis of muscarinic antagonists, PPI analogs, and pyridine-based ligands.

Structural Analysis
The molecule features a pyridine ring with two distinct substituents that break the symmetry,

resulting in a specific splitting pattern in

H NMR:
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Position 2 (

): Electron-donating alkyl group; shifts adjacent protons slightly upfield but deshields the C2
carbon.

Position 4 (

): Electron-withdrawing group; significantly deshields the methylene protons.

Experimental Protocol: Preparation & Acquisition
Use this protocol to generate the free base from the stable HCl salt for NMR analysis.

Reagents
Analyte: 4-(Chloromethyl)-2-methylpyridine Hydrochloride.

Solvent: Deuterated Chloroform (

) with 0.03% TMS (Tetramethylsilane).

Base: Saturated

solution (aq).

Workflow Diagram (DOT)
The following diagram outlines the "Free Base Liberation" protocol required for accurate NMR

characterization.

Start: HCl Salt
(Solid, Stable)

Partition:
HCl Salt + DCM + Sat. NaHCO3

 Neutralize Phase Separation:
Collect Organic Layer (DCM)

Drying:
Magnesium Sulfate (MgSO4)

Evaporation:
Rotary Evaporator (<30°C)

Analysis:
Dissolve in CDCl3 immediately

 Unstable Oil CRITICAL: Do not store free base.
Polymerizes rapidly.

Click to download full resolution via product page

Figure 1: Workflow for liberating the free amine for spectroscopic analysis.

Spectroscopic Data: H NMR (400 MHz, )
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The proton spectrum is characterized by two distinct singlets (methyl and chloromethyl) and an

aromatic region showing an ABX-like system (though often simplified due to substitution).

Data Table

Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)
Assignment

6 8.48 Doublet (d) 1H
Aromatic

(Ortho to N)

3 7.18 Singlet (s)* 1H -

Aromatic

(Isolated

between

substituents)

5 7.12 Doublet (d) 1H
Aromatic

(Meta to N)

4-CH

Cl
4.53 Singlet (s) 2H -

Chloromethyl

Methylene

2-CH 2.58 Singlet (s) 3H - Methyl group

*Note: H-3 may appear as a fine doublet or broad singlet depending on long-range coupling

resolution.

Detailed Interpretation
8.48 (H-6): This proton is adjacent to the electronegative nitrogen atom. The anisotropic
effect and induction cause significant deshielding, pushing it furthest downfield.

7.12 - 7.18 (H-3, H-5): These protons are in the "beta" positions relative to the nitrogen. H-3
is chemically distinct because it is flanked by the methyl group and the chloromethyl group,
often appearing as a singlet due to lack of strong ortho-coupling partners.

4.53 (

): The chlorine atom exerts a strong inductive effect (-I), shifting these protons into the 4.5
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ppm range. This is a diagnostic peak for purity; if hydrolyzed to the alcohol (

), this peak shifts upfield to ~4.7 ppm (solvent dependent) or ~4.6 ppm.

2.58 (

): Typical chemical shift for a methyl group attached to an aromatic heterocycle.

Spectroscopic Data: C NMR (100 MHz, )
The carbon spectrum confirms the 2,4-substitution pattern.

Data Table

Carbon Position
Shift (

, ppm)
Type Assignment Logic

2 158.5
Quaternary (C

)

Ortho to N + Methyl

substituent

6 149.6 Methine (CH)
Ortho to N

(Deshielded)

4 146.2
Quaternary (C

)
Ipso to Chloromethyl

3 123.1 Methine (CH) Meta to N

5 120.5 Methine (CH) Meta to N

4-CH

Cl
43.8

Methylene (CH

)
Alkyl chloride

2-CH 24.3
Methyl (CH

)
Alkyl substituent

Structural Connectivity & Logic (HMBC)
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To validate the structure, Heteronuclear Multiple Bond Correlation (HMBC) is used. The

following diagram illustrates the critical long-range correlations that prove the regiochemistry

(i.e., that the methyl is at C2 and chloromethyl is at C4).
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Figure 2: Key HMBC correlations establishing the 2,4-substitution pattern.

Quality Control: Impurity Profiling
When synthesizing or sourcing this compound, three primary impurities are common. Their

detection is critical for drug development applications.[2]

The Alcohol (Hydrolysis Product):

Source: Moisture ingress.

NMR Sign: New singlet at

ppm (

) and loss of the 4.53 ppm peak.

The N-Oxide:

Source: Incomplete reduction during synthesis or air oxidation.

NMR Sign: Significant downfield shift of H-2 and H-6 protons.
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The Bis-Alkylated Dimer:

Source: Self-reaction of the free base (Quaternization).

NMR Sign: Broadening of peaks and appearance of multiple methylene signals in the 5.0–

6.0 ppm region.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b033498#spectroscopic-data-of-4-chloromethyl-2-
methylpyridine-h-nmr-c-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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